1-ethyl-5-methyl-4-[(trimethylsilyl)ethynyl]-1{H}-pyrazole
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Overview
Description
1-Ethyl-5-methyl-4-[(trimethylsilyl)ethynyl]-1{H}-pyrazole is a synthetic organic compound characterized by its unique structure, which includes a pyrazole ring substituted with ethyl, methyl, and trimethylsilyl-ethynyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-ethyl-5-methyl-4-[(trimethylsilyl)ethynyl]-1{H}-pyrazole typically involves the reaction of 1-ethyl-5-methylpyrazole with trimethylsilylacetylene under specific conditions. The reaction is often catalyzed by a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction proceeds via a nucleophilic substitution mechanism, where the ethynyl group is introduced to the pyrazole ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-5-methyl-4-[(trimethylsilyl)ethynyl]-1{H}-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced pyrazole derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups using reagents like tetrabutylammonium fluoride (TBAF).
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Tetrabutylammonium fluoride in tetrahydrofuran (THF).
Major Products: The major products formed from these reactions include various substituted pyrazole derivatives, which can be further utilized in different applications.
Scientific Research Applications
1-Ethyl-5-methyl-4-[(trimethylsilyl)ethynyl]-1{H}-pyrazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-ethyl-5-methyl-4-[(trimethylsilyl)ethynyl]-1{H}-pyrazole involves its interaction with specific molecular targets and pathways. The trimethylsilyl group enhances the compound’s stability and lipophilicity, facilitating its interaction with biological membranes and enzymes. The ethynyl group can participate in various chemical reactions, contributing to the compound’s reactivity and versatility.
Comparison with Similar Compounds
- 5-[(Trimethylsilyl)ethynyl]-1-methylimidazole
- 5-Ethynyl-1-methyl-1H-imidazole
- 1,3-Bis(2,4,6-trimethylphenyl)-4,5-dihydroimidazol-2-ylidene
Comparison: 1-Ethyl-5-methyl-4-[(trimethylsilyl)ethynyl]-1{H}-pyrazole is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and physical properties. Compared to similar compounds, it offers a balance of stability, reactivity, and potential biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C11H18N2Si |
---|---|
Molecular Weight |
206.36 g/mol |
IUPAC Name |
2-(1-ethyl-5-methylpyrazol-4-yl)ethynyl-trimethylsilane |
InChI |
InChI=1S/C11H18N2Si/c1-6-13-10(2)11(9-12-13)7-8-14(3,4)5/h9H,6H2,1-5H3 |
InChI Key |
PQIYPZWIMZHCJM-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C=N1)C#C[Si](C)(C)C)C |
Origin of Product |
United States |
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